molecular formula C12H11NOS B6414460 6-[4-(Methylthio)phenyl]-3-pyridinol CAS No. 1032825-68-5

6-[4-(Methylthio)phenyl]-3-pyridinol

Cat. No.: B6414460
CAS No.: 1032825-68-5
M. Wt: 217.29 g/mol
InChI Key: DTXHSXFYZMCCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(Methylthio)phenyl]-3-pyridinol is a useful research compound. Its molecular formula is C12H11NOS and its molecular weight is 217.29 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% is 217.05613515 g/mol and the complexity rating of the compound is 192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4-methylsulfanylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-11-5-2-9(3-6-11)12-7-4-10(14)8-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXHSXFYZMCCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of [4-(methylthio)phenyl]boronic acid (7.2 g, 43.1 mmol), 6-bromo-3-pyridinol (5 g, 28.7 mmol), 2M Na2CO3 (44 mL), Pd(PPh3)4 (1.7 g, 1.4 mmol) and DME (70 mL) was degassed with N2 for 30 min, and stirred and heated at 80° C. for 18 h. The mixture was charged with water and CH2Cl2 and the organic layer was washed with 1N NaOH (100 mL). The basic aqueous layer was washed with Et2O, cooled in an ice bath and the pH was adjusted to about 10 with 6N HCl. The resulting solid was collected, washed with water and air-dried to give 6-[4-(methylthio)phenyl]-3-pyridinol (4.3 g, 69%) as a yellow solid. The reaction was repeated on twice the scale (10 g of 6-bromo-3-pyridinol) to provide 9.1 g (72%) of product. The reaction was repeated on 10× the scale (101.5 g of 6-bromo-3-pyridinol) to provide 53.7 g of product. 1H NMR (400 MHz, DMSO-d6): δ 9.96 (s, 1H), 8.15 (d, 1H, J=2.6 Hz), 7.87 (d, 2H, J=8.6 Hz), 7.73 (d, 1H, J=8.7 Hz), 7.27 (d, 2H, J=8.6 Hz), 7.18 (dd, 1H, Ja=8.6 Hz, Jb=2.9 Hz), 2.46 (s, 3H); LRMS (ESI), m/z 218 (M+H).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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